

# MLi-2 On-Target Effects: A Technical Guide

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## Compound of Interest

Compound Name: *MLi-2*

Cat. No.: *B15608315*

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This technical guide provides an in-depth overview of the on-target effects of **MLi-2**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). **MLi-2** serves as a critical tool for investigating the therapeutic potential and safety of LRRK2 kinase inhibition, a significant area of research in neurodegenerative diseases, particularly Parkinson's disease.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup> Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease, with the G2019S mutation leading to increased kinase activity.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

## Core On-Target Effect: LRRK2 Kinase Inhibition

**MLi-2** is a structurally novel, centrally active compound that demonstrates exceptional potency and selectivity for LRRK2.<sup>[1]</sup><sup>[2]</sup> Its primary on-target effect is the direct inhibition of LRRK2 kinase activity. This inhibition leads to a cascade of downstream effects, most notably the dephosphorylation of LRRK2 itself and its substrates.

## Quantitative Potency and Selectivity

**MLi-2**'s potency has been quantified across various assay formats, consistently demonstrating low nanomolar to sub-nanomolar efficacy. The compound exhibits high selectivity, with minimal off-target effects on a broad panel of other kinases, receptors, and ion channels.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[5]</sup><sup>[6]</sup><sup>[7]</sup>

Assay Type	Target	IC50 (nM)	Notes
Purified LRRK2 Kinase Assay (in vitro)	LRRK2	0.76	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Cellular Assay (pSer935 LRRK2 dephosphorylation)	LRRK2	1.4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Radioligand Competition Binding Assay	LRRK2	3.4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Cellular Assay (pSer1292 LRRK2 dephosphorylation - WT)	LRRK2 (Wild-Type)	0.0212	In LUHMES cells. <a href="#">[8]</a>
Cellular Assay (pSer1292 LRRK2 dephosphorylation - G2019S)	LRRK2 (G2019S Mutant)	1.45	In LUHMES cells. <a href="#">[8]</a>
Cellular Assay (pThr73 Rab10 dephosphorylation - WT)	Rab10 (Wild-Type LRRK2 background)	0.78	In LUHMES cells. <a href="#">[8]</a>
Cellular Assay (pThr73 Rab10 dephosphorylation - G2019S)	Rab10 (G2019S LRRK2 background)	2.31	In LUHMES cells. <a href="#">[8]</a>

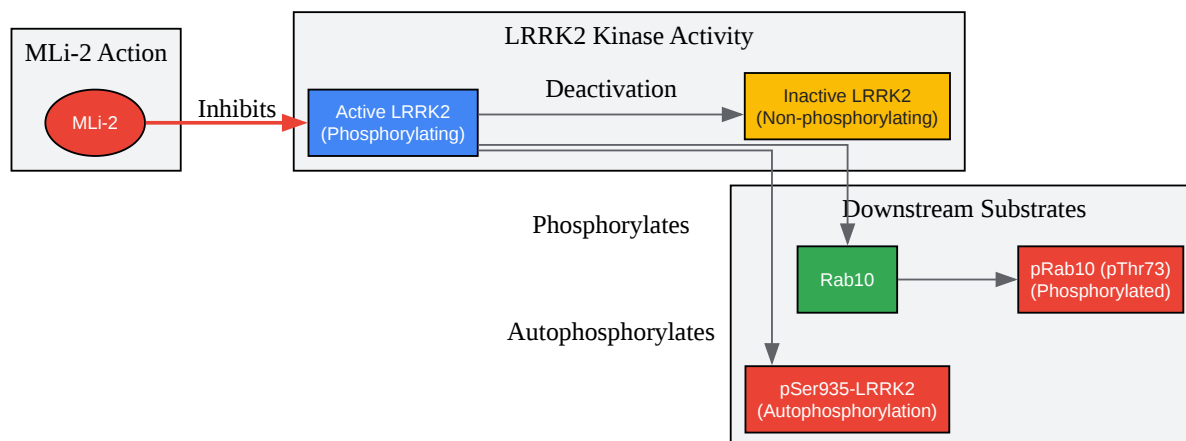
**MLi-2** has been shown to have greater than 295-fold selectivity for LRRK2 over 300 other kinases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

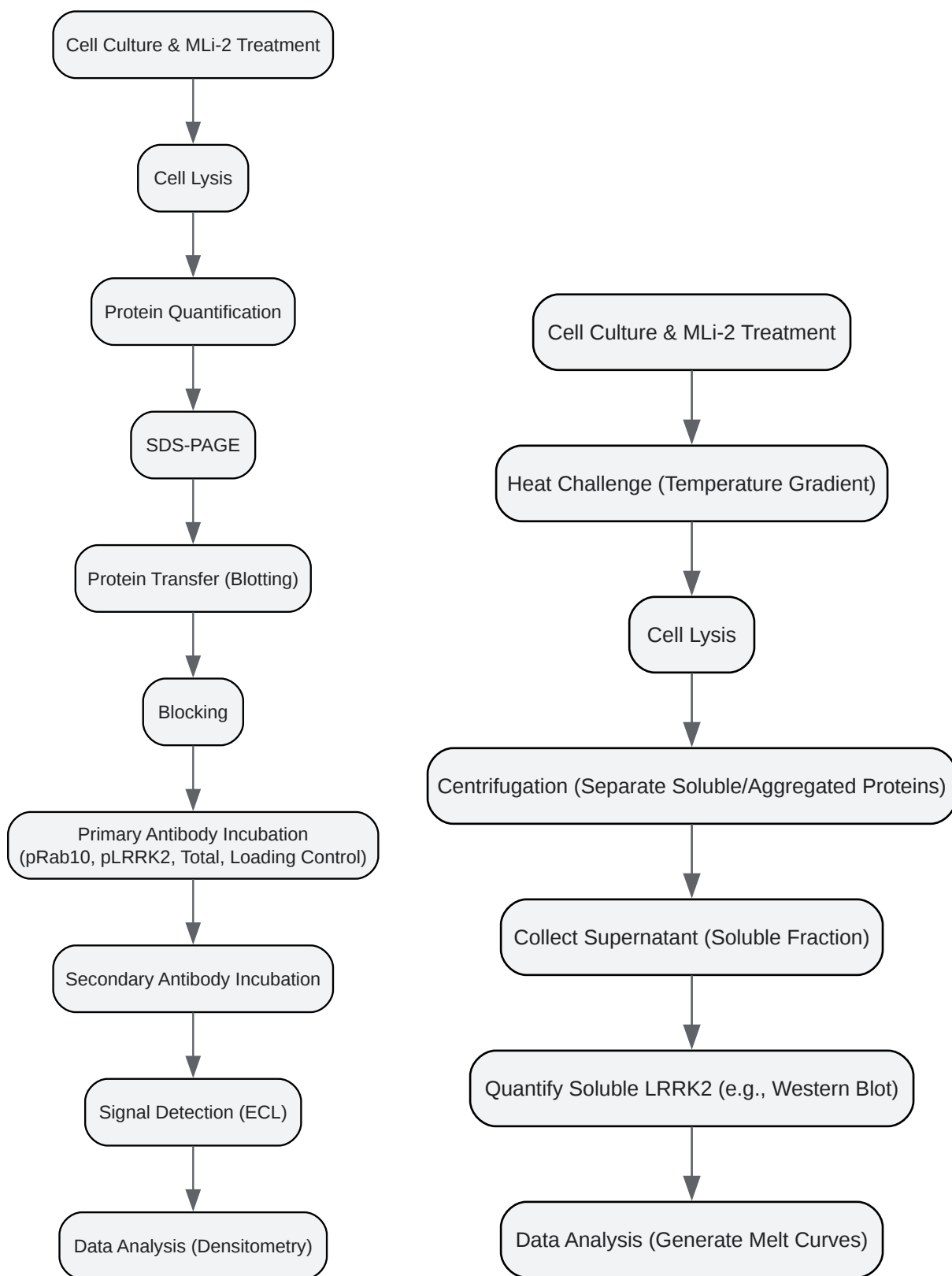
## Signaling Pathways Modulated by MLi-2

**MLi-2**, as a Type I kinase inhibitor, stabilizes the closed conformation of the LRRK2 kinase domain.[\[9\]](#) This inhibition directly impacts the phosphorylation state of LRRK2 and its

downstream substrates, such as Rab GTPases. A key biomarker for LRRK2 kinase activity is the phosphorylation of serine 935 (pSer935) on LRRK2 itself.<sup>[1][2][3][5][6]</sup> Treatment with **MLi-2** leads to a dose-dependent decrease in pSer935 levels.<sup>[1][2][3][5][6]</sup>

Furthermore, **MLi-2** effectively reduces the phosphorylation of Rab10 at threonine 73 (pThr73), a bona fide substrate of LRRK2.<sup>[8][9]</sup> This modulation of Rab protein phosphorylation is a critical downstream consequence of LRRK2 inhibition.





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